molecular formula C19H19N3O3 B6026930 5-(BENZYLAMINO)-1-[(BENZYLOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE

5-(BENZYLAMINO)-1-[(BENZYLOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE

Cat. No.: B6026930
M. Wt: 337.4 g/mol
InChI Key: JJCMAAUGMGRGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(BENZYLAMINO)-1-[(BENZYLOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by the presence of benzylamino and benzyloxymethyl groups attached to a pyrimidinedione core

Properties

IUPAC Name

5-(benzylamino)-1-(phenylmethoxymethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18-17(20-11-15-7-3-1-4-8-15)12-22(19(24)21-18)14-25-13-16-9-5-2-6-10-16/h1-10,12,20H,11,13-14H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCMAAUGMGRGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN(C(=O)NC2=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BENZYLAMINO)-1-[(BENZYLOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the following steps:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic conditions.

    Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution, where a benzylamine reacts with the pyrimidinedione core.

    Introduction of Benzyloxymethyl Group: The benzyloxymethyl group is introduced through an alkylation reaction using benzyl chloromethyl ether in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions are carried out in large-scale reactors with precise control over temperature, pressure, and pH.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(BENZYLAMINO)-1-[(BENZYLOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or benzyloxymethyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydride.

Major Products

    Oxidation Products: Corresponding oxidized derivatives of the pyrimidinedione core.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the original benzylamino or benzyloxymethyl groups.

Scientific Research Applications

5-(BENZYLAMINO)-1-[(BENZYLOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(BENZYLAMINO)-1-[(BENZYLOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    5-(BENZYLAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE: Lacks the benzyloxymethyl group, resulting in different chemical and biological properties.

    1-[(BENZYLOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE: Lacks the benzylamino group, leading to variations in reactivity and applications.

Uniqueness

5-(BENZYLAMINO)-1-[(BENZYLOXY)METHYL]-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of both benzylamino and benzyloxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.